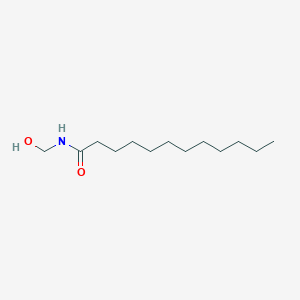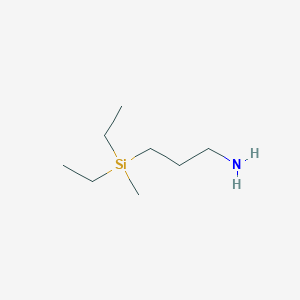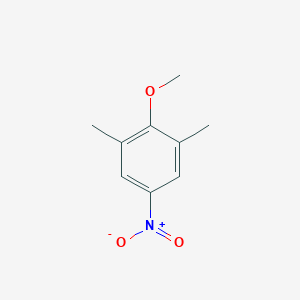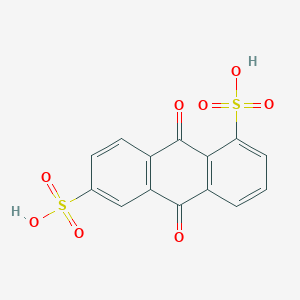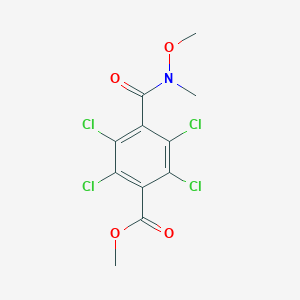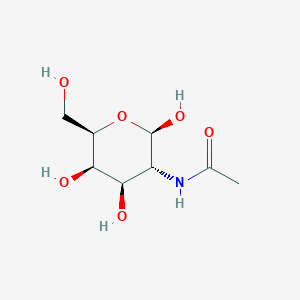
N-Acetyl-beta-D-galactosamine
Overview
Description
N-Acetyl-beta-D-galactosamine (GalNAc) is a monosaccharide that is commonly found in glycoproteins and glycolipids . It is an essential component of the O-linked glycosylation pathway, which is responsible for the modification of proteins and lipids in cells. It has a role as an epitope and is the N-acetyl derivative of galactosamine .
Molecular Structure Analysis
N-Acetyl-beta-D-galactosamine has a molecular formula of C8H15NO6 and a molecular weight of 221.21 g/mol . Its IUPAC name is N - [ (2 R ,3 R ,4 R ,5 R ,6 R )-2,4,5-trihydroxy-6- (hydroxymethyl)oxan-3-yl]acetamide . The structure of N-acetyl-beta-D-galactosamine has been studied using high-resolution rotational spectroscopy .Chemical Reactions Analysis
N-acetylgalactosamine is used in the synthesis of GalNAc glycosides . The use of N-acetylgalactosamine aided targeting technology has advanced the field profoundly .Physical And Chemical Properties Analysis
N-acetyl-beta-D-galactosamine has a molecular weight of 221.21 g/mol . Its IUPAC name is N - [ (2 R ,3 R ,4 R ,5 R ,6 R )-2,4,5-trihydroxy-6- (hydroxymethyl)oxan-3-yl]acetamide .Scientific Research Applications
Optical Sensors for HEX(NAG) Enzyme : N-Acetyl-beta-D-galactosamine is involved in the activity of HEX(NAG) enzymes which are crucial in medical diagnostics and chemotherapy. Recent advances in optical sensors for these enzymes have applications in assessing kidney health, detecting and treating infectious diseases, imaging cancer, treating lysosomal disorders, and in chemical biology (Morsby & Smith, 2022).
Plant Lectins Specific for N-Acetyl-β-D-Galactosamine : This sugar moiety's ubiquity in cell surface glycoproteins and its interaction with specific lectins may significantly influence cell adhesion phenomena. The article specifically discusses the lectin from winged beans (Psophocarpus tetragonolobus) (Basu & Appukuttan, 1983).
Role in Blood Group A Antigenicity : A study on human serum and erythrocyte membranes showed that an enzyme catalyzing the transfer of N-acetyl-D-galactosamine might be responsible for blood group A antigenicity (Kim et al., 1971).
Metabolism in Rat Liver : Research on rat liver suggests that N-Acetyl-beta-D-galactosamine is primarily utilized via the galactose metabolism pathway. This metabolism results in various products like UDP-glucosamine, UDP-galactosamine, and N-acetylgalactosamine 1-phosphate (Maley et al., 1968).
Role in Cancer and Potential as a Drug Target : UDP-N-acetyl-D-galactosamine:polypeptide N-acetylgalactosaminyl transferase-6 (pp-GalNAc-T6) is involved in O-glycosylation of proteins, which is crucial in cell-cell adhesion and immune recognition. It has been shown to be upregulated in various cancers and holds potential as a target for chemotherapy (Banford & Timson, 2016).
Biomedical Applications of Immobilized β-d-N-Acetyl-Hexosaminidase : This enzyme, which catalyzes the cleavage of N-acetyl-D-galactosamine, has applications in antifungal activity, degradation of biological substrates, and treatment of Tay-Sachs and Sandhoff diseases. Its stable immobilization on polylactic acid (PLA) films has promising biotechnological and biomedical applications (Calzoni et al., 2021).
Safety And Hazards
When handling N-acetyl-beta-D-galactosamine, it is recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
The use of N-acetylgalactosamine aided targeting technology has advanced the field profoundly and by now a dozen of N-acetylgalactosamine therapeutics for these indications have been approved for clinical use or have progressed to clinical trial stage 2 to 3 testing . This technology, in combination with major advances in oligonucleotide stability allows safe and durable intervention in targets that were previously deemed undruggable .
properties
IUPAC Name |
N-[(2R,3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6+,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRNDRQMDRJTHS-JAJWTYFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601260928 | |
| Record name | 2-(Acetylamino)-2-deoxy-β-D-galactopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601260928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N-Acetyl-b-D-galactosamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000853 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
beta-N-ACETYL-D-GALACTOSAMINE | |
CAS RN |
14131-60-3 | |
| Record name | 2-(Acetylamino)-2-deoxy-β-D-galactopyranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14131-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-D N-Acetylgalactosamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014131603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Acetylamino)-2-deoxy-β-D-galactopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601260928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .BETA.-N-ACETYL-D-GALACTOSAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KM15WK8O5T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-Acetyl-b-D-galactosamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000853 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


